3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-derived compound featuring a carbaldehyde functional group at the 4-position of the heterocyclic ring. The pyrazole core is substituted with a butyl group at position 3, a chlorine atom at position 5, and a phenyl ring at position 1. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The carbaldehyde group at position 4 serves as a reactive site for further functionalization, such as condensation reactions to form hydrazones or Schiff bases, which are pivotal in synthesizing bioactive molecules or coordination complexes.
Properties
IUPAC Name |
3-butyl-5-chloro-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-2-3-9-13-12(10-18)14(15)17(16-13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAIBCFTQPAGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
Phenylhydrazine reacts with a 1,3-diketone precursor containing pre-installed butyl and chloro groups. For example, ethyl 3-chloro-5-oxohexanoate serves as a diketone precursor, where the chloro and butyl substituents are strategically placed to yield 3-butyl-5-chloro-1-phenyl-1H-pyrazole after cyclization. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by dehydration to form the aromatic pyrazole ring.
Key Reaction Conditions
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Solvent : Ethanol or acetic acid (common for facilitating cyclization).
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Temperature : Reflux conditions (70–80°C) to drive dehydration.
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Catalyst : Acidic catalysts (e.g., HCl or H₂SO₄) enhance reaction efficiency.
| Parameter | Typical Value | Optimization Notes |
|---|---|---|
| Reaction Time | 6–12 hours | Longer durations improve yield |
| Yield | 70–85% | Purity >90% after recrystallization |
| Purification | Column chromatography | Hexane/ethyl acetate gradients |
The introduction of the aldehyde group at position 4 of the pyrazole ring is accomplished via the Vilsmeier-Haack reaction, which utilizes dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the formylating agent.
Reaction Protocol
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Reagent Preparation : DMF is slowly added to POCl₃ at 0°C to form the Vilsmeier reagent (a chloroiminium intermediate).
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Substrate Addition : The pyrazole intermediate (e.g., 3-butyl-5-chloro-1-phenyl-1H-pyrazole) is introduced to the reagent.
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Heating : The mixture is refluxed at 90–100°C for 4–6 hours to complete formylation.
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Work-Up : The product is quenched in ice-water, extracted with ethyl acetate, and purified via chromatography.
Critical Parameters
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DMF:POCl₃ Ratio : 1:2 to 1:3 molar ratio ensures complete reagent activation.
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Temperature Control : Initial cooling prevents side reactions; reflux promotes aldehyde formation.
| Parameter | Typical Value | Optimization Notes |
|---|---|---|
| Reaction Time | 4–6 hours | Prolonged heating reduces yield |
| Yield | 85–95% | High purity (>95%) achievable |
| Solvent | Dichloromethane or DMF | Inert solvents prevent degradation |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent advancements in microwave irradiation have reduced reaction times for both cyclocondensation (1–2 hours) and formylation (30–60 minutes) while maintaining yields above 80%.
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications to laboratory protocols:
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Continuous Flow Reactors : Enhance heat and mass transfer, improving yield consistency.
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Solvent Recycling : Ethanol and dichloromethane are recovered via distillation to reduce costs.
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Automated Purification : Simulated moving bed (SMB) chromatography replaces manual column methods.
Comparative Analysis of Methods
| Method | Yield (%) | Time (Hours) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 70–85 | 6–12 | Moderate | High |
| Vilsmeier-Haack | 85–95 | 4–6 | High | Moderate |
| Microwave-Assisted | 80–90 | 1–3 | Low | Limited |
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid
Reduction: 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Key Observations:
The chlorine atom at position 5 introduces electron-withdrawing effects, which may polarize the carbaldehyde group, increasing its electrophilicity for nucleophilic attacks.
Functional Group Diversity :
- Carboximidamide derivatives ( ) prioritize hydrogen-bonding interactions due to their NH2 groups, whereas the carbaldehyde in the target compound enables covalent modifications.
- The sulfanyl and trifluoromethyl groups in alter electronic properties (e.g., CF3’s strong electron-withdrawing effect vs. butyl’s electron-donating nature).
Physicochemical and Reactivity Trends
- Lipophilicity : The butyl chain in the target compound likely confers higher logP values compared to analogs with methyl or halogenated aryl groups (e.g., ’s trifluoromethyl group ).
- Reactivity : The carbaldehyde group’s reactivity is modulated by adjacent substituents. For instance, electron-withdrawing Cl at position 5 may enhance aldehyde electrophilicity, whereas electron-donating groups (e.g., methoxy in ) would have the opposite effect.
- Conformational Flexibility : Steric hindrance from the butyl group may restrict rotational freedom around the pyrazole ring, influencing binding interactions in biological targets.
Methodological Considerations
- Crystallography : Programs like SHELX and ORTEP-III are critical for resolving molecular conformations. For example, dihedral angles between the phenyl ring (position 1) and pyrazole core could differ significantly between saturated ( ) and unsaturated derivatives.
Biological Activity
3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 1354936-89-2) is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H15ClN2O, with a molecular weight of 250.74 g/mol. The structure features a pyrazole ring substituted with a butyl group and a chlorophenyl moiety, contributing to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit key inflammatory pathways by modulating enzyme activities related to inflammation. For instance, it has been noted to exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Anticancer Potential
Preliminary studies have explored the anticancer potential of this compound. It has been shown to induce cytotoxic effects in cancer cell lines, suggesting that it could be developed into a therapeutic agent for cancer treatment. The mechanism appears to involve cell cycle arrest and apoptosis induction .
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in inflammatory processes and cell proliferation pathways. This interaction can lead to modulation of cellular signaling pathways, ultimately affecting cell survival and inflammation .
Case Studies
Several studies have documented the biological activity of similar pyrazole derivatives, providing insights into their potential therapeutic applications:
- Anticancer Activity : A study demonstrated that related pyrazole compounds exhibited IC50 values ranging from 26.43 μg/mL to 98.14 μg/mL against prostate cancer cell lines (PC3 and DU145), indicating significant cytotoxicity .
- Anti-inflammatory Studies : Another investigation reported that pyrazole derivatives showed promising results as selective COX inhibitors with superior activity compared to traditional anti-inflammatory drugs like diclofenac sodium .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is useful:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 5-Chloro-3-methyl-1-phenylpyrazole | Contains a methyl group instead of butyl | Antimicrobial |
| 3-methyl-1-(4-nitrophenyl)-1H-pyrazole | Substituted phenyl ring | Anticancer |
| 4-(tert-butyl)-1H-pyrazole | Lacks chlorine substituent | Anti-inflammatory |
This table illustrates how variations in substituents can influence the biological activities of pyrazole derivatives.
Q & A
Q. What are the standard synthetic routes for 3-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?
The compound is synthesized via the Vilsmeier-Haack reaction, where 3-alkyl-1-aryl-1H-pyrazol-5(4H)-one reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form the carbaldehyde group at the 4-position. Subsequent nucleophilic substitution at the 5-chloro position (e.g., with phenols under K₂CO₃ catalysis) can introduce aryloxy groups . Key variables affecting yield include:
- Temperature : Optimal at 80–100°C for cyclization.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
- Catalyst : K₂CO₃ improves nucleophilic displacement efficiency in aryloxy derivatization .
Q. How is the structural identity of this compound validated experimentally?
Structural confirmation relies on:
- NMR : Distinct signals for the aldehyde proton (δ 9.8–10.2 ppm) and pyrazole ring protons (δ 6.5–7.5 ppm).
- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between substituents (e.g., phenyl vs. pyrazole ring: ~75°) .
- Mass spectrometry : Molecular ion peaks align with the molecular formula (C₁₅H₁₅ClN₂O; exact mass: 274.0874) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of this pyrazole carbaldehyde in cross-coupling reactions?
The 4-carbaldehyde group acts as an electrophilic site for condensation reactions (e.g., forming hydrazones or Schiff bases). The 5-chloro substituent enhances electrophilicity via inductive effects, while the 3-butyl group introduces steric hindrance, reducing reactivity at the 3-position. Computational studies (DFT) suggest that electron-withdrawing groups (e.g., -Cl) lower the LUMO energy, facilitating nucleophilic attacks .
Q. What methodological strategies resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer) arise from:
- Assay variability : Use standardized protocols (e.g., MIC for antimicrobials; IC₅₀ for cytotoxicity).
- Structural analogs : Compare with derivatives like 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, where substituent polarity impacts membrane permeability .
- Metabolic stability : Evaluate pharmacokinetics (e.g., CYP450 metabolism) to distinguish intrinsic activity from bioavailability effects .
Q. How can computational modeling optimize the design of pyrazole-carbaldehyde derivatives for target-specific binding?
- Docking studies : Map interactions with biological targets (e.g., kinase ATP-binding pockets) using software like AutoDock Vina.
- QSAR models : Correlate substituent parameters (Hammett σ, LogP) with activity. For example, bulky 3-alkyl groups improve hydrophobic interactions but may reduce solubility .
- MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
